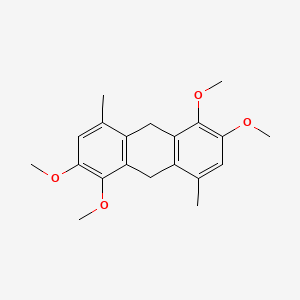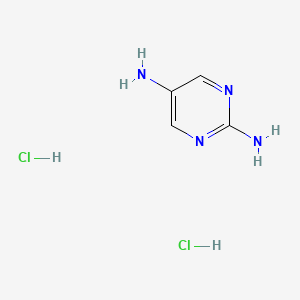![molecular formula C9H6N2O3S2 B13142095 2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid CAS No. 21313-30-4](/img/structure/B13142095.png)
2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid is a heterocyclic compound featuring a bithiazole core. Thiazole derivatives, including bithiazoles, are known for their diverse pharmacological activities, such as antibacterial, antifungal, antiviral, and antitumor effects . This compound’s unique structure makes it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid typically involves the use of palladium-catalyzed cross-coupling reactions. For instance, starting from 2,4-dibromothiazole, a palladium-catalyzed cross-coupling reaction with an organometallic compound can be employed . The reaction conditions often include the use of a suitable solvent, temperature control, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve continuous-flow, gas-phase synthesis techniques. These methods optimize the molar ratio between reactants and utilize catalysts such as ZrO2 to achieve high selectivity and conversion rates . This approach is advantageous for large-scale production due to its efficiency and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines or other reduced derivatives .
Applications De Recherche Scientifique
2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by interfering with protein synthesis or cell wall formation . The compound’s bithiazole core allows it to bind to various enzymes and receptors, disrupting their normal function and leading to antimicrobial or antitumor effects .
Comparaison Avec Des Composés Similaires
2,2’-Bithiazole: Another bithiazole derivative with similar chemical properties but different biological activities.
4,4’-Bithiazole: Known for its coordination chemistry and potential use in materials science.
Thiazole Derivatives: A broad class of compounds with diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness: 2’-Acetyl-[2,4’-bithiazole]-4-carboxylic acid stands out due to its specific acetyl and carboxylic acid functional groups, which enhance its reactivity and potential biological activities. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
21313-30-4 |
|---|---|
Formule moléculaire |
C9H6N2O3S2 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
2-(2-acetyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3S2/c1-4(12)7-10-5(2-15-7)8-11-6(3-16-8)9(13)14/h2-3H,1H3,(H,13,14) |
Clé InChI |
OGPKLDBXYIZETD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CS1)C2=NC(=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)

![7-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13142021.png)
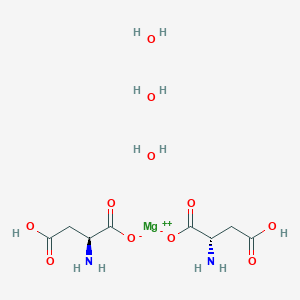
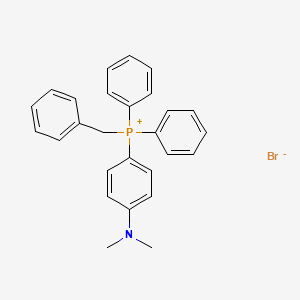
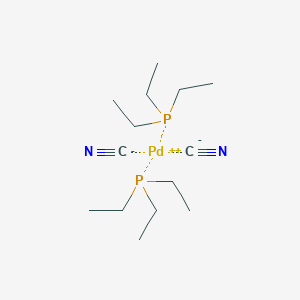
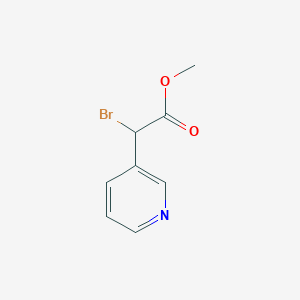

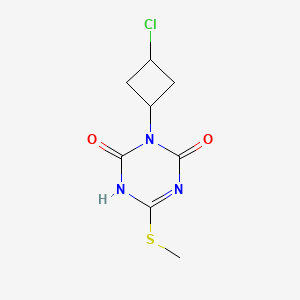
![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)


